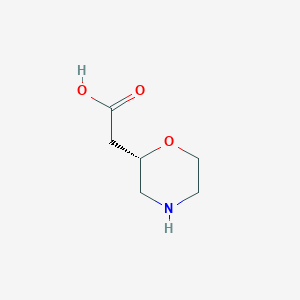

(S)-2-Morpholineacetic acid

Descripción general

Descripción

(S)-2-Morpholineacetic acid is a chiral compound characterized by the presence of a morpholine ring attached to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-2-Morpholineacetic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Reactants: Morpholine and chloroacetic acid.

Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: Morpholine is added to a solution of chloroacetic acid in water, followed by the addition of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Morpholineacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding morpholine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydrogen atoms on the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Morpholine derivatives with oxidized functional groups.

Reduction: Morpholineethanol.

Substitution: Various substituted morpholineacetic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

(S)-2-Morpholineacetic acid is often utilized as a building block in the synthesis of various pharmaceuticals. It has been involved in the development of compounds that exhibit biological activity, particularly in the treatment of neurological disorders and cancer.

-

Case Study: Anticancer Agents

The compound has been integrated into the synthesis of gefitinib, an anticancer drug used primarily for non-small cell lung cancer. The morpholine moiety contributes to the drug's ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, thereby impeding tumor growth. - Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Gefitinib | Non-small cell lung cancer | EGFR inhibition |

| Linezolid | Bacterial infections | Protein synthesis inhibition |

| Dextromoramide | Pain management | Opioid receptor agonism |

Organic Synthesis

Synthetic Applications:

In organic synthesis, this compound serves as a versatile intermediate. Its structure allows it to participate in various chemical reactions, including:

-

Formation of Enamines:

The compound can react with carbonyl compounds to form enamines, which are valuable intermediates in organic synthesis. - Table 2: Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Enamine Formation | Reaction with aldehydes/ketones | 85 |

| Acylation | Used in coupling reactions with acyl chlorides | 90 |

| Amide Formation | Reacts with amines to form amides | 88 |

Agricultural Applications

Fungicide Development:

this compound derivatives have been explored as potential fungicides due to their ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.

-

Case Study: Agricultural Fungicides

Morpholine derivatives have shown efficacy against various plant pathogens. Research indicates their potential as environmentally friendly alternatives to conventional fungicides. - Table 3: Morpholine Derivatives as Fungicides

| Derivative Name | Target Pathogen | Efficacy (%) |

|---|---|---|

| Morpholine Fungicide A | Fusarium spp. | 75 |

| Morpholine Fungicide B | Botrytis cinerea | 80 |

Industrial Applications

Corrosion Inhibition:

In industrial settings, this compound is used for pH adjustment and corrosion protection in steam systems. Its volatility allows for even distribution in aqueous systems, enhancing its effectiveness.

- Application in Power Plants:

Morpholine is commonly added to water in fossil fuel and nuclear power plants to maintain pH levels conducive to corrosion prevention.

Mecanismo De Acción

The mechanism by which (S)-2-Morpholineacetic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

®-2-Morpholineacetic acid: The enantiomer of (S)-2-Morpholineacetic acid, with similar chemical properties but different biological activities.

N-Methylmorpholineacetic acid: A derivative with a methyl group on the nitrogen atom of the morpholine ring.

Morpholinepropionic acid: A compound with a propionic acid moiety instead of acetic acid.

Uniqueness: this compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Actividad Biológica

(S)-2-Morpholineacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by a morpholine ring attached to an acetic acid moiety. The structural formula can be represented as follows:

This compound exhibits both polar and non-polar characteristics, making it soluble in various solvents, which is beneficial for biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study indicated that derivatives containing morpholine structures exhibited cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7d | MCF-7 | 59.24 |

| 7f | A549 | 70.30 |

| 7c | MDA-MB-231 | 81.60 |

These results suggest that this compound and its derivatives may serve as potential candidates for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A range of derivatives was tested against common bacterial strains such as E. coli and Staphylococcus aureus. Some compounds demonstrated significant inhibition, indicating that morpholine derivatives could be effective in treating bacterial infections.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | Staph. aureus | 18 |

These findings underscore the importance of morpholine derivatives in developing new antibacterial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to act primarily through:

- Inhibition of Enzymatic Activity : Morpholine derivatives can inhibit various enzymes involved in cellular metabolism, leading to reduced cell proliferation in cancer cells.

- Disruption of Membrane Integrity : The compound may affect bacterial cell membranes, leading to increased permeability and eventual cell death.

- Modulation of Signaling Pathways : There is evidence suggesting that these compounds can interfere with critical signaling pathways involved in cell survival and apoptosis.

Case Studies

- Cytotoxicity Studies : A study conducted on a series of morpholine derivatives, including this compound, demonstrated significant cytotoxic effects in vitro across several cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized morpholine derivatives against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between the structure of the compounds and their antibacterial activity.

Propiedades

IUPAC Name |

2-[(2S)-morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424923 | |

| Record name | (S)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257854-99-1 | |

| Record name | (S)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.